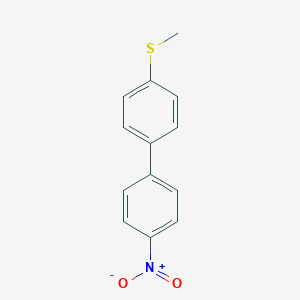

1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methylsulfanylphenyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c1-17-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIRLGHOMAFEIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563967 | |

| Record name | 4-(Methylsulfanyl)-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128924-07-2 | |

| Record name | 4-(Methylsulfanyl)-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene

Abstract

This technical guide provides a comprehensive overview of 1-(methylsulfanyl)-4-(4-nitrophenyl)benzene, a key heterocyclic compound featuring a 4,4'-disubstituted biphenyl scaffold. This document is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, structural characterization, chemical reactivity, and potential applications. We will explore the causality behind synthetic choices, present detailed experimental protocols, and summarize quantitative data for practical application in a research setting. The guide emphasizes the electronic interplay between the electron-donating methylsulfanyl group and the electron-withdrawing nitro group, which defines the molecule's unique chemical properties and potential as a versatile building block in medicinal chemistry and materials science.

Introduction: Significance of the 4,4'-Disubstituted Biphenyl Scaffold

The biphenyl moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The specific substitution pattern at the 4 and 4' positions allows for the fine-tuning of steric and electronic properties, which are critical for molecular recognition and pharmacological activity. In the case of this compound, the molecule is functionalized with two groups of opposing electronic nature:

-

The Nitro Group (-NO₂): A potent electron-withdrawing group that acts as a strong hydrogen bond acceptor. The presence of a nitroaromatic moiety is a feature in various antibacterial and antiprotozoal drugs, where its reduction under hypoxic conditions can lead to cytotoxic reactive species.[1][2]

-

The Methylsulfanyl Group (-SCH₃): A moderately electron-donating group that increases the molecule's lipophilicity. The sulfur atom can be oxidized to sulfoxide and sulfone, offering a metabolic soft spot and a route for derivatization.[3]

This electronic push-pull system across the biphenyl core results in significant bond polarization, influencing the molecule's reactivity, crystal packing, and potential for non-linear optical applications. This guide will systematically detail the synthesis and characterization of this important chemical entity.

Synthesis and Purification: A Mechanistic Approach

The most reliable and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between an aryl halide and an organoboron compound, offering high functional group tolerance and excellent yields.[4]

Rationale for Reagent Selection

The chosen pathway involves the coupling of 4-iodonitrobenzene with (4-(methylthio)phenyl)boronic acid .

-

Aryl Halide: 4-iodonitrobenzene is selected over its bromo or chloro analogs due to the C-I bond's lower dissociation energy, which facilitates faster oxidative addition to the Pd(0) catalyst—the rate-determining step of the catalytic cycle.[4]

-

Boronic Acid: (4-(methylthio)phenyl)boronic acid is a commercially available and stable boronic acid derivative, ideal for this coupling.

-

Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), is standard. The phosphine ligands stabilize the palladium center and modulate its reactivity.

-

Base: An aqueous base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[5][6]

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the synthesis and workup process.

Caption: Suzuki Coupling Workflow.

Detailed Laboratory Protocol

-

Reaction Setup: To a round-bottom flask, add (4-(methylthio)phenyl)boronic acid (1.2 mmol), 4-iodonitrobenzene (1.0 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water (10 mL).

-

Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to 85 °C with vigorous stirring for 5 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid.

Structural Elucidation and Physicochemical Properties

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques and physical property measurements.

Spectroscopic Characterization

The following table summarizes the expected spectroscopic data for the title compound.

| Technique | Method | Expected Observations |

| ¹H NMR | (400 MHz, CDCl₃) | δ (ppm): 8.20-8.30 (d, 2H, Ar-H ortho to -NO₂), 7.65-7.75 (m, 4H, Ar-H), 7.30-7.40 (d, 2H, Ar-H ortho to -SCH₃), 2.55 (s, 3H, -SCH₃). |

| ¹³C NMR | (101 MHz, CDCl₃) | δ (ppm): ~147 (C-NO₂), ~146 (C-S), ~139 (C-C ipso), ~138 (C-C ipso), ~130 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~124 (Ar-CH), ~15 (-SCH₃).[7] |

| FT-IR | (KBr Pellet) | ν (cm⁻¹): ~1595 (Ar C=C stretch), ~1515 & ~1345 (asymmetric & symmetric N-O stretch of -NO₂ group), ~850 (para-disubstituted C-H bend).[8] |

| Mass Spec. | (EI) | m/z: Calculated for C₁₃H₁₁NO₂S: 245.05. Found: 245 (M⁺). |

Crystallographic Data

Chemical Reactivity and Derivatization Potential

The molecule's "push-pull" electronic nature governs its reactivity, making it a versatile intermediate for further chemical modification.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]

- 3. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. (PDF) First Reported Characterization of (E)-1-(4-nitrophenyl)-N-(p-tolyl)methanimine [academia.edu]

- 9. Crystal structure of 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, C14H12N4O3S [zora.uzh.ch]

- 10. researchgate.net [researchgate.net]

Spectroscopic Unveiling of 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene: A Technical Guide

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene, with its biphenyl scaffold, electron-withdrawing nitro group, and sulfur-containing moiety, presents a structure of significant interest for medicinal chemistry and materials science.[1] This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into its characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct experimental spectra for this specific molecule are not widely published, this guide will leverage established spectroscopic principles and data from analogous compounds to provide a robust, predictive analysis. This approach not only illuminates the spectroscopic features of the target molecule but also serves as a pedagogical tool for spectral interpretation of complex aromatic systems.

Molecular Structure and Key Features

A foundational understanding of the molecular architecture is crucial for interpreting its spectroscopic signatures. The structure of this compound is depicted below.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methylsulfanyl group.

Experimental Protocol: Acquiring ¹H NMR Spectra

A standardized protocol for acquiring high-quality ¹H NMR data is essential for accurate structural elucidation.

Caption: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.5 | Singlet | 3H | -SCH₃ | The methyl protons are deshielded by the adjacent sulfur atom. Based on data for methyl phenyl sulfide, the chemical shift is expected in this region. |

| ~7.3-7.4 | Doublet | 2H | Protons ortho to -SCH₃ | These protons are in a relatively electron-rich environment compared to the other aromatic protons. |

| ~7.5-7.6 | Doublet | 2H | Protons meta to -SCH₃ | These protons are deshielded by the adjacent aromatic ring. |

| ~7.7-7.8 | Doublet | 2H | Protons meta to -NO₂ | The electron-withdrawing nitro group deshields these protons. |

| ~8.2-8.3 | Doublet | 2H | Protons ortho to -NO₂ | The strong electron-withdrawing nature of the nitro group causes significant deshielding of the ortho protons, shifting them downfield. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will reflect the different chemical environments of the carbon atoms in the two aromatic rings and the methyl group.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~15 | -SCH₃ | The methyl carbon is in a typical upfield region for an sp³ hybridized carbon attached to sulfur. |

| ~125-130 | Aromatic CHs | Carbons in the methylsulfanyl-substituted ring will appear in this range. |

| ~124 | Aromatic CHs ortho to -NO₂ | The electron-withdrawing nitro group shifts these carbons slightly upfield due to the γ-effect. |

| ~129 | Aromatic CHs meta to -NO₂ | These carbons are less affected by the nitro group. |

| ~135-140 | Quaternary Carbons | The carbons at the junction of the two rings and the carbon bearing the methylsulfanyl group. |

| ~145-150 | Quaternary Carbon attached to -NO₂ | The strong deshielding effect of the nitro group shifts this carbon significantly downfield. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Experimental Protocol: Acquiring Mass Spectra

Caption: General workflow for mass spectrometry analysis.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₃H₁₁NO₂S, with a molecular weight of 245.3 g/mol .

| m/z | Proposed Fragment |

| 245 | [M]⁺ (Molecular Ion) |

| 230 | [M - CH₃]⁺ |

| 199 | [M - NO₂]⁺ |

| 152 | [C₁₂H₈]⁺ (Biphenyl radical cation) |

| 139 | [C₆H₄SCH₃]⁺ |

| 122 | [C₆H₄NO₂]⁺ |

Fragmentation Pathway

Caption: Predicted fragmentation pathway in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | -CH₃ |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| 1520-1530 | Asymmetric N-O stretch | Nitro (-NO₂) |

| 1340-1350 | Symmetric N-O stretch | Nitro (-NO₂) |

| ~1100 | C-S stretch | Thioether (-S-CH₃) |

| 850-800 | C-H out-of-plane bend | 1,4-disubstituted benzene |

The presence of strong absorption bands around 1525 cm⁻¹ and 1345 cm⁻¹ is a key diagnostic feature for the nitro group.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have elucidated the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR signatures of this molecule. This information is invaluable for researchers in confirming the synthesis of this compound and for professionals in drug development and materials science who require a deep understanding of its structural and electronic properties. The provided protocols and interpretations serve as a practical framework for the spectroscopic analysis of this and other complex aromatic systems.

References

-

PubChem. 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene. National Center for Biotechnology Information. [Link]

-

NIST. Methyl 4-nitrophenyl sulphide. NIST Chemistry WebBook. [Link]

-

PubChem. 1-Methyl-4-(4-nitrophenoxy)benzene. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting Information for Simple low cost porphyrinic photosensitizers for large scale chemoselective oxidation of sulfides. [Link]

-

The Royal Society of Chemistry. Supporting Information for Selective Oxidation of (Hetero)Sulfides with Molecular Oxygen under Clean Conditions. [Link]

-

NIST. Benzene, 1-methyl-4-(phenylsulfonyl)-. NIST Chemistry WebBook. [Link]

-

NIST. Benzene, 1-methyl-4-nitro-. NIST Chemistry WebBook. [Link]

-

NIST. Benzene, nitro-. NIST Chemistry WebBook. [Link]

-

Semantic Scholar. Spectroscopic (FT-IR, (1)H, (13)C NMR and UV-vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran-3-yl)methoxy)quinoline. [Link]

-

Hyma Synthesis Pvt. Ltd. Product Catalog. [Link]

-

NIST. Benzene, 1-nitro-4-(phenylthio)-. NIST Chemistry WebBook. [Link]

-

The Royal Society of Chemistry. C078 4-Methyl-4'-Nitro-biphenyl. [Link]

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene). [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13. [Link]

-

ResearchGate. (PDF) Synthesis of 4,4'-di(mercaptomethylthio)-2,2'-bipyridine and in situ spectroscopic characterization of its electropolymerized films. [Link]

-

ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... [Link]

-

MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4'-(Methylthio)-4-nitrobiphenyl in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Core Principles

4'-(Methylthio)-4-nitrobiphenyl is a substituted aromatic compound featuring a biphenyl core, a highly polar nitro group (-NO₂), and a moderately polar methylthio group (-SCH₃). Understanding its solubility is critical for a range of applications, including synthetic chemistry (reaction conditions, purification), materials science, and early-stage drug discovery, where solubility directly impacts formulation and bioavailability.[1]

While specific, publicly available quantitative solubility data for this exact molecule is scarce, this guide provides a robust framework for predicting its behavior and a detailed experimental protocol for its precise determination. The fundamental principle governing solubility is the adage "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2][3] The solubility of 4'-(Methylthio)-4-nitrobiphenyl is therefore a direct consequence of the interplay between its nonpolar biphenyl backbone and its polar functional groups.

Theoretical Framework and Solubility Predictions

The molecular structure of 4'-(Methylthio)-4-nitrobiphenyl allows for a reasoned prediction of its solubility across a spectrum of common organic solvents.

-

Biphenyl Core : This large, nonpolar aromatic system favors interactions with nonpolar and aromatic solvents through π-π stacking and van der Waals forces.

-

Nitro Group (-NO₂) : As a strongly electron-withdrawing and highly polar group, it imparts a significant dipole moment to the molecule. This functional group will preferentially interact with polar solvents.

-

Methylthio Group (-SCH₃) : This group is less polar than the nitro group but contributes to the molecule's overall polarizability.

Based on this structure, a qualitative solubility profile can be predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, N,N-Dimethylformamide (DMF) | High | These solvents possess strong dipole moments that can effectively solvate the polar nitro group, while their organic nature accommodates the biphenyl core. |

| Aromatic | Toluene, Benzene | Moderate to High | The aromatic nature of these solvents allows for favorable π-π interactions with the biphenyl rings of the solute. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | While polar, these solvents engage in strong self-associative hydrogen bonding. The solute lacks a hydrogen bond donor and is a weak acceptor, making it difficult to disrupt the solvent's network. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low | The significant polarity imparted by the nitro group makes the molecule incompatible with the purely nonpolar, dispersion-force-driven environment of aliphatic solvents. |

| Aqueous | Water | Insoluble | The large, hydrophobic biphenyl core and the lack of strong hydrogen bonding sites lead to predicted insolubility, a characteristic shared by its parent compound, 4-nitrobiphenyl.[4][5] |

Experimental Determination of Solubility: The Shake-Flask Method

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask Method .[6][7] This technique involves generating a saturated solution by agitating an excess of the solid compound in the chosen solvent at a controlled temperature until equilibrium is reached.

Diagram of the Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

A. Materials and Equipment

-

4'-(Methylthio)-4-nitrobiphenyl (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or incubator

-

Centrifuge

-

Syringes and solvent-compatible membrane filters (e.g., 0.22 µm PTFE)

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

B. Procedure

-

Preparation : Add an excess amount of solid 4'-(methylthio)-4-nitrobiphenyl to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition : Pipette a precise, known volume of the chosen organic solvent into the vial.

-

Equilibration : Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vial for a period sufficient to reach equilibrium, typically 24 to 72 hours.[6][8] A preliminary time-course study can be run to confirm when the concentration in solution reaches a stable plateau.

-

Phase Separation : After equilibration, allow the vials to rest at the controlled temperature to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vial.

-

Sampling : Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the solution through a solvent-compatible syringe filter into a clean vial. This step must be performed quickly to minimize any temperature change that could alter the solubility.[6]

-

Quantification :

-

Accurately dilute the filtered supernatant with a suitable solvent (often the HPLC mobile phase) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Key Factors Influencing Accuracy and Trustworthiness

To ensure the generation of reliable and reproducible data, the following factors must be rigorously controlled:

-

Purity of Compound : The presence of impurities can significantly affect the measured solubility. It is recommended to use the purest available sample.[9][10]

-

Temperature Control : Solubility is highly dependent on temperature. All steps, from equilibration to filtration, should be performed at a precisely controlled and recorded temperature.

-

Equilibrium Achievement : It is critical to allow sufficient time for the system to reach thermodynamic equilibrium. Under-saturating the solution by using too short an incubation time is a common source of error.[6][11]

-

Solid-State Form (Polymorphism) : Different crystalline forms (polymorphs) or an amorphous state of a compound can exhibit different solubilities. Characterizing the solid form before and after the experiment is advisable for advanced studies.

-

pH (for ionizable compounds) : While not applicable to 4'-(methylthio)-4-nitrobiphenyl, it is crucial to control and measure the pH for compounds with acidic or basic functional groups, as their solubility is pH-dependent.[6]

Conclusion

References

- OECD 105 - Water Solubility - Situ Biosciences. (n.d.).

- Test No. 105: Water Solubility. (1995). OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.

- Test No. 105: Water Solubility. (n.d.).

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io.

- OECD 105 - Water Solubility Test at 20°C. (n.d.).

- How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone. YouTube.

- How do you perform the shake flask method to determine solubility?. (2017). Quora.

- How to determine the solubility of a substance in an organic solvent?. (2024).

- New Substances Notification. (n.d.).

- Shake Flask Method Summary. (n.d.). BioAssay Systems.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a university chemistry department resource.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from a university chemistry department resource.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from a university chemistry department resource.

- Synthetic scheme for the synthesis of 4-(methylthio)phenyl... (n.d.).

- 4-Nitrobiphenyl. (2025). ChemicalBook.

- 4-Nitrobiphenyl - NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC.

- 4-Nitrobiphenyl CAS#: 92-93-3. (n.d.). ChemicalBook.

- CN102321001A - Synthesis method for 4-methyl-2-nitrothiophenol serving as chelating agent. (n.d.).

- Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. (2020). Organic Syntheses.

- 4-Nitrobiphenyl. (n.d.). Wikipedia.

- 4-Amino-4'-nitrobiphenyl. (n.d.). PubChem.

- CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon. (n.d.).

- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research.

- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.

- Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.

- Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (2025).

- Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns. (n.d.). Sigma-Aldrich.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.ws [chem.ws]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - 4-Nitrobiphenyl [cdc.gov]

- 5. 4-Nitrobiphenyl CAS#: 92-93-3 [m.chemicalbook.com]

- 6. quora.com [quora.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. enamine.net [enamine.net]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Safe Handling of 4-Nitrophenyl Phenyl Sulfide

A Note on Chemical Identity: The topic specified, "1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene," does not correspond to a commonly available chemical with established safety data. The structure implied by this name is likely an unintentional misnomer. This guide will focus on the closely related and well-documented compound 4-Nitrophenyl phenyl sulfide (CAS No. 952-97-6), also known by its synonym 1-Nitro-4-(phenylthio)benzene .[1][2] This compound aligns with the core structural components of the user's query and has available safety information crucial for researchers and drug development professionals.

Introduction and Compound Profile

4-Nitrophenyl phenyl sulfide is an aromatic sulfide compound utilized in various organic synthesis applications, often serving as a building block or intermediate in the development of more complex molecules.[1] Its structure, featuring a nitroaromatic moiety, necessitates a thorough understanding of its potential hazards to ensure safe handling in a laboratory setting. This guide provides a comprehensive overview of its toxicological profile, risk management strategies, and emergency procedures, grounded in authoritative safety data.

Chemical Identifiers:

-

Primary Name: 4-Nitrophenyl phenyl sulfide

-

Synonyms: 1-Nitro-4-(phenylthio)benzene, p-Nitrodiphenyl sulfide[1][2]

Hazard Identification and GHS Classification

4-Nitrophenyl phenyl sulfide is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][3]

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Irritation | 2 | H315: Causes skin irritation | |

| Eye Irritation | 2 | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | |

| Data sourced from Guidechem and PubChem.[1][3] |

Toxicological Insights and Risk Context

The direct toxicological data for 4-Nitrophenyl phenyl sulfide is primarily limited to its irritant properties.[3] However, its chemical structure, containing a nitrobenzene moiety, warrants a cautious approach. Nitroaromatic compounds as a class are known for their potential to cause more systemic effects. For instance, nitrobenzene itself is toxic if swallowed, inhaled, or in contact with skin, and can cause damage to organs through prolonged or repeated exposure.[5] While 4-Nitrophenyl phenyl sulfide is not classified for these systemic toxicities, the structural similarity underscores the importance of minimizing exposure through robust control measures. The principle of causality here is proactive risk mitigation; assuming a compound may share hazards with structurally similar, more toxic chemicals informs a higher standard of safety protocols.

Risk Management and Hierarchy of Controls

A systematic approach to managing exposure is critical. The hierarchy of controls provides a framework for implementing the most effective safety measures.

Caption: Hierarchy of controls applied to handling 4-Nitrophenyl phenyl sulfide.

Engineering Controls

The primary engineering control is to handle the material in a way that minimizes airborne dust and vapor.

-

Ventilation: Always handle 4-Nitrophenyl phenyl sulfide inside a certified chemical fume hood to prevent respiratory exposure.[4]

-

Weighing: For weighing, use a ventilated balance enclosure or a fume hood to contain any fine dust particles.

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for all procedures involving this chemical.

-

Training: Ensure all personnel are trained on the specific hazards and handling requirements outlined in the Safety Data Sheet (SDS) and this guide.[4]

-

Hygiene Practices: Wash hands thoroughly after handling.[1][4] Do not eat, drink, or smoke in the laboratory.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully.

-

Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4][6]

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a full-face respirator with an appropriate filter.[6]

Experimental Protocols: Safe Handling and Storage

Step-by-Step Handling Protocol

This protocol is a self-validating system designed to minimize exposure.

-

Pre-Handling Assessment:

-

Review the SDS and this guide.

-

Locate the nearest eyewash station and safety shower.

-

Ensure the chemical fume hood is functioning correctly.

-

-

PPE Donning:

-

Put on a lab coat, safety goggles, and gloves.

-

-

Material Transfer:

-

Post-Handling:

-

Tightly close the container.[4]

-

Decontaminate the work surface.

-

Properly dispose of any contaminated materials (e.g., weigh boats, pipette tips) in a designated hazardous waste container.

-

Remove PPE in the correct order (gloves first), and wash hands thoroughly.

-

Storage Requirements

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

-

Keep away from foodstuff containers and incompatible materials such as strong oxidizing agents.[4][7]

-

The storage area should be locked or otherwise secured.[1][4]

Emergency Procedures

A clear and rehearsed emergency plan is essential for mitigating the consequences of an accident.

Caption: Flowchart for emergency response to exposure or spills.

First-Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4] If you feel unwell, get medical help.[1][4]

-

Skin Contact: Take off contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][4]

-

Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][4]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[4] Call a poison control center or doctor immediately.[6]

Spill and Leak Procedures

-

Personal Precautions: Evacuate personnel to safe areas.[4] Avoid dust formation and contact with the substance. Use personal protective equipment as described in Section 4.3.[4][6]

-

Environmental Precautions: Prevent the chemical from entering drains, as it may be harmful to aquatic life.

-

Containment and Cleanup: Collect the spilled material using methods that do not generate dust (e.g., wet sweeping or using a HEPA-filtered vacuum). Place in a suitable, closed container for disposal.[4][6]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: Hazardous combustion products may be released during a fire.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. The material should be sent to an appropriate treatment and disposal facility.[4] Do not allow the chemical to be released into the environment.

References

-

1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene. PubChem. [Link]

-

4-Nitrophenyl phenyl sulfide. PubChem. [Link]

-

Benzene, 1-nitro-4-(phenylthio)-. Pharos. [Link]

-

Safety Data Sheet: Nitrobenzene. (2015). Carl ROTH. [Link]

-

4-Nitrophenyl methyl sulfide. PubChem. [Link]

-

1-Methyl-4-(4-nitrophenoxy)benzene. PubChem. [Link]

-

Toxicological Profile for Nitrobenzene. (2022). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

HEALTH EFFECTS - Toxicological Profile for Nitrobenzene. NCBI Bookshelf. [Link]

-

Benzene, 1-methoxy-4-nitro- - Evaluation statement. (2023). Australian Government Department of Health and Aged Care. [Link]

-

Benzene, 1-methyl-4-[(3-nitrophenyl)sulfonyl]-. PubChem. [Link]

-

Benzene, 1-nitro-4-(phenylthio)-. NIST WebBook. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Benzene, 1-nitro-4-(phenylthio)- [webbook.nist.gov]

- 3. 4-Nitrophenyl phenyl sulfide | C12H9NO2S | CID 13720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. carlroth.com [carlroth.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4'-(Methylthio)-4-nitrobiphenyl: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive overview of 4'-(methylthio)-4-nitrobiphenyl, with a primary focus on a reliable and accessible synthetic route, detailed characterization methodologies, and a discussion of its potential applications in research and drug development. As this compound is not commercially available, this guide serves as a critical resource for its preparation and utilization in a laboratory setting.

Commercial Unavailability and the Need for Synthesis

A thorough search of commercial chemical databases reveals that 4'-(methylthio)-4-nitrobiphenyl is not offered as a stock item by major chemical suppliers. This necessitates its de novo synthesis in the laboratory. The lack of commercial availability underscores the specialized nature of this compound and highlights the importance of robust and well-documented synthetic protocols for researchers who wish to investigate its properties and potential applications.

Synthesis of 4'-(Methylthio)-4-nitrobiphenyl via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. Its advantages include mild reaction conditions, high tolerance for a wide range of functional groups, and the general commercial availability of the required boronic acids and aryl halides. This makes it the recommended method for the preparation of 4'-(methylthio)-4-nitrobiphenyl.

The most strategic and practical approach involves the palladium-catalyzed coupling of commercially available 4-(methylthio)phenylboronic acid with a 4-halonitrobenzene , such as 4-bromonitrobenzene or 4-iodonitrobenzene.

Diagram of the Synthetic Workflow

Caption: Workflow for the synthesis of 4'-(methylthio)-4-nitrobiphenyl.

Commercial Availability of Starting Materials

The viability of this synthetic route is supported by the ready availability of the necessary precursors.

| Starting Material | Typical Suppliers | Notes |

| 4-(Methylthio)phenylboronic acid | Sigma-Aldrich, Combi-Blocks, Oakwood Chemical, TCI | Available in high purity.[1] |

| 4-Bromonitrobenzene | Sigma-Aldrich, TCI, Alfa Aesar, Apollo Scientific | A common and cost-effective aryl halide.[2][3] |

| 4-Iodonitrobenzene | Sigma-Aldrich, TCI, Thermo Fisher Scientific | More reactive than the bromo derivative, potentially leading to milder reaction conditions or higher yields.[4][5][6][7][8] |

| Palladium Catalysts (e.g., Pd(PPh₃)₄) | Strem, Sigma-Aldrich, Acros Organics | Various palladium catalysts can be used. |

| Bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) | All major chemical suppliers | Readily available and inexpensive. |

Step-by-Step Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory-specific conditions and desired scale.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(methylthio)phenylboronic acid (1.0 equivalent).

-

Add 4-bromonitrobenzene (1.0-1.2 equivalents) and a base such as potassium carbonate (2.0-3.0 equivalents).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

-

Addition of Catalyst and Solvents:

-

Under the inert atmosphere, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01-0.05 equivalents).

-

Add a degassed solvent system. A mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) is commonly effective.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed (typically 4-24 hours).

-

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and an organic solvent such as ethyl acetate.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/hexanes) can yield the pure 4'-(methylthio)-4-nitrobiphenyl.

-

Characterization and Quality Control

Thorough characterization of the synthesized 4'-(methylthio)-4-nitrobiphenyl is essential to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and a singlet for the methylthio group. The aromatic region will display a characteristic pattern of doublets due to the para-substitution.

-

¹³C NMR: The carbon NMR spectrum will show signals for all unique carbon atoms in the molecule, including the methyl carbon of the thioether and the aromatic carbons.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for assessing the purity of the final product. A C18 or biphenyl stationary phase can be used with a mobile phase consisting of a mixture of acetonitrile and water, or methanol and water.[9][10][11][12][13] The purity is determined by the area percentage of the main peak.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.[14][15][16][17][18] The fragmentation pattern can provide further structural information.

Diagram of the Characterization Workflow

Caption: A workflow for the analytical characterization of the synthesized compound.

Potential Applications in Research and Drug Development

The structure of 4'-(methylthio)-4-nitrobiphenyl suggests several avenues for its application in scientific research:

-

Medicinal Chemistry Scaffold: The biphenyl core is a privileged structure in drug discovery. The methylthio and nitro groups provide handles for further functionalization to generate libraries of compounds for screening against various biological targets. The methylthio group, in particular, can be oxidized to the corresponding sulfoxide and sulfone, which can modulate the compound's physicochemical properties and biological activity.

-

Precursor for Biologically Active Molecules: The nitro group can be readily reduced to an amine, providing access to 4'-methylthio-4-aminobiphenyl and its derivatives. These amino-biphenyls can serve as key intermediates in the synthesis of more complex molecules with potential therapeutic applications.

-

Materials Science: Substituted biphenyls are of interest in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. The specific electronic properties imparted by the methylthio and nitro groups could be explored in this context.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 4'-(methylthio)-4-nitrobiphenyl and its precursors. Nitroaromatic compounds can be toxic, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

While not commercially available, 4'-(methylthio)-4-nitrobiphenyl is an accessible molecule for researchers through well-established synthetic methods like the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive framework for its synthesis, purification, and characterization, empowering scientists in drug discovery and materials science to explore the potential of this versatile compound. The ready availability of the starting materials and the robustness of the synthetic protocol make the in-house preparation of 4'-(methylthio)-4-nitrobiphenyl a practical endeavor for well-equipped laboratories.

References

- Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302.

-

GlobalChemMall. (n.d.). (4-Nitrophenyl)boronic acid. Retrieved from [Link]

- Götz, C. W., & Angerer, J. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives.

-

Amerigo Scientific. (n.d.). 4-Nitrophenylboronic acid. Retrieved from [Link]

- Al-Asmari, A. K., et al. (2015). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.

- Hong, W., et al. (1997). Retention in RP-HPLC: Lipophilicity Determination of Substituted Biphenyls by Reversed-Phase High Performance Liquid Chromatography.

-

PINPOOLS. (n.d.). (4-Iodophenyl)(methyl)sulfane. Retrieved from [Link]

-

IndiaMART. (n.d.). 4-Bromo-1-Nitrobenzene CAS 586-78-7. Retrieved from [Link]

-

LookChem. (n.d.). CAS No.636-98-6,1-Iodo-4-nitrobenzene Suppliers,MSDS download. Retrieved from [Link]

- Roberts, A. L., et al. (1998). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Environmental Science & Technology, 32(21), 3335-3343.

-

Figshare. (2018). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Retrieved from [Link]

-

Mandal, S., & Gierlich, J. R. (2014). Negative-ion mass spectra recorded from four nitro compounds by a... ResearchGate. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). (4-iodophenyl)(methyl)sulfane. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-(Methylthio)benzeneboronic acid. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 1-Iodo-4-nitrobenzene, min 98%, 100 grams. Retrieved from [Link]

- Chang, Y. C., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 42, e63222.

- Romero, F. A., & Chen, B. C. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Organic Letters, 14(15), 3894–3897.

-

Chang, Y. C., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. Retrieved from [Link]

-

ResearchGate. (n.d.). a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl.... Retrieved from [Link]

-

AOBChem USA. (n.d.). 2-Bromo-4-methyl-1-(methylthio)benzene. Retrieved from [Link]

-

IndiaMART. (n.d.). 1-Iodo-4-Nitrobenzene Cas No 636-98-6. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-bromo-4-(methylthio)-. Retrieved from [Link]

-

IndiaMART. (n.d.). 4-bromo Benzene Thiol. Retrieved from [Link]

- New Journal of Chemistry. (2017).

-

Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro. Retrieved from [Link]

- Google Patents. (n.d.). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.

- Google Patents. (n.d.). WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.

-

ResearchGate. (n.d.). a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl.... Retrieved from [Link]

Sources

- 1. 4-(Methylthio)benzeneboronic acid [oakwoodchemical.com]

- 2. 586-78-7 Cas No. | 4-Bromonitrobenzene | Apollo [store.apolloscientific.co.uk]

- 3. indiamart.com [indiamart.com]

- 4. CAS No.636-98-6,1-Iodo-4-nitrobenzene Suppliers,MSDS download [lookchem.com]

- 5. 1-Iodo-4-nitrobenzene, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 1-Iodo-4-nitrobenzene | 636-98-6 | TCI AMERICA [tcichemicals.com]

- 8. m.indiamart.com [m.indiamart.com]

- 9. tandfonline.com [tandfonline.com]

- 10. helixchrom.com [helixchrom.com]

- 11. scielo.br [scielo.br]

- 12. scielo.br [scielo.br]

- 13. selectscience.net [selectscience.net]

- 14. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Proposed Theoretical Investigation of 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene: A Quantum Chemical Approach

Abstract

This technical guide outlines a comprehensive theoretical study of 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene, a molecule of significant interest in medicinal chemistry and materials science. In the absence of extensive experimental and theoretical data on this specific compound, this document serves as a detailed roadmap for its computational investigation. By leveraging established quantum chemical methodologies, particularly Density Functional Theory (DFT), we propose a systematic approach to elucidate the structural, electronic, and spectroscopic properties of this molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the fundamental characteristics of this compound and to rationally design novel derivatives with tailored properties.

Introduction: The Significance and Unexplored Potential of this compound

This compound is a sulfur-containing aromatic compound that holds promise as a versatile building block in organic synthesis. Its molecular architecture, featuring a methylsulfanyl group (-SCH₃) and a nitrophenyl group (-C₆H₄NO₂), imparts a unique combination of electronic and steric properties. The nitro group is a strong electron-withdrawing group, which can influence the molecule's reactivity and intermolecular interactions. Conversely, the methylsulfanyl group, a sulfur-containing moiety, is known to be important for the biological activity of many pharmaceutical compounds.[1] This juxtaposition of functional groups suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents and functional materials.

Despite its potential, a thorough understanding of the fundamental molecular properties of this compound at the quantum mechanical level is currently lacking in the scientific literature. Theoretical studies are crucial for providing insights into molecular geometry, electronic structure, and reactivity, which are often difficult or impossible to obtain through experimental methods alone.[2] This guide, therefore, proposes a comprehensive theoretical investigation to bridge this knowledge gap.

Proposed Computational Methodology: A Foundation in Density Functional Theory

To achieve a detailed understanding of this compound, we propose the use of Density Functional Theory (DFT), a robust and widely used computational method for studying the electronic structure of molecules.[3] The choice of DFT is predicated on its balance of computational cost and accuracy in predicting a wide range of molecular properties.

Selection of Computational Software and Methods

The proposed calculations will be performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The core of our proposed methodology is the use of the B3LYP hybrid functional. B3LYP has a proven track record of providing reliable results for a diverse range of organic molecules, including those containing nitro and sulfur functionalities.[4][5] For the basis set, we recommend the 6-311G(d,p) basis set, which provides a good balance between accuracy and computational efficiency for molecules of this size.[5]

Workflow for Theoretical Analysis

The proposed theoretical investigation will follow a systematic workflow designed to provide a comprehensive understanding of the target molecule.

Caption: Proposed workflow for the theoretical analysis of this compound.

Structural Elucidation: Geometry Optimization and Vibrational Analysis

The first step in our proposed study is to determine the most stable three-dimensional structure of this compound through geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

Key Geometrical Parameters

The optimized geometry will provide crucial information about bond lengths, bond angles, and dihedral angles. Of particular interest is the dihedral angle between the two phenyl rings, which will determine the overall planarity of the molecule. In substituted biphenyls, steric hindrance between ortho substituents can lead to a twisted conformation.[6]

| Parameter | Expected Value (Å or °) | Significance |

| C-S Bond Length | ~1.77 | Indicates the strength of the bond between the methylsulfanyl group and the phenyl ring. |

| C-N Bond Length | ~1.48 | Reflects the strength of the bond between the nitro group and the phenyl ring. |

| Phenyl-Phenyl Dihedral Angle | 30-50° | A non-zero angle would indicate a non-planar structure, impacting electronic conjugation. |

| N-O Bond Lengths | ~1.23 | Provides insight into the electronic nature of the nitro group. |

Table 1: Predicted key geometrical parameters for this compound based on typical values for related compounds.

Vibrational Frequencies and Spectroscopic Signature

Following geometry optimization, a vibrational frequency analysis should be performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The nitro group has characteristic symmetric and asymmetric stretching vibrations that are typically strong in the IR spectrum.[7]

Electronic Properties: Unveiling Reactivity and Intermolecular Interactions

Understanding the electronic structure of this compound is paramount for predicting its chemical behavior and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[8] The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests a more reactive molecule. For nitroaromatic compounds, the LUMO is often localized on the nitro group and the aromatic ring, indicating that this region is susceptible to nucleophilic attack.[9]

Caption: A conceptual diagram of the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and for identifying sites of electrophilic and nucleophilic attack. The MEP map is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).[10] For this compound, we anticipate that the oxygen atoms of the nitro group will be regions of strong negative potential, making them susceptible to electrophilic attack or hydrogen bonding. The sulfur atom in the methylsulfanyl group can exhibit both nucleophilic and electrophilic character.[11]

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. This analysis can quantify charge transfer between different parts of the molecule and identify important hyperconjugative interactions that contribute to its stability. For the target molecule, NBO analysis can elucidate the extent of electron delocalization between the two phenyl rings and the influence of the electron-withdrawing nitro group and the methylsulfanyl group on the overall electronic structure.

Potential Applications and Future Directions

The theoretical data generated from this proposed study will have significant implications for various fields:

-

Drug Discovery: A detailed understanding of the molecule's electronic properties and potential interaction sites can guide the design of new drug candidates with improved efficacy and selectivity.[2] The sulfur atom, for instance, can be a site for metabolic oxidation, a property that is important in drug development.

-

Materials Science: The predicted electronic and optical properties can inform the development of novel organic materials for applications in electronics and photonics.

-

Synthetic Chemistry: Insights into the molecule's reactivity can aid in the design of more efficient synthetic routes and the prediction of reaction outcomes.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound. By employing state-of-the-art computational methods, we can gain a deep understanding of its structural, electronic, and spectroscopic properties. The insights gleaned from this proposed study will not only fill a significant gap in the current scientific literature but will also provide a solid foundation for the rational design of new molecules with tailored functionalities for a wide range of applications.

References

- Vertex AI Search. (n.d.). Cas no 128924-07-2 (this compound).

-

ResearchGate. (n.d.). In-Depth Computational Analysis of Nitro-Containing Compounds: Reactivity, Molecular and Electronic Properties. Retrieved January 22, 2026, from [Link]

-

Chinese Journal of Chemical Physics. (n.d.). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Molecular surface of electrostatic potential (ESP, kcal/mol) of.... Retrieved January 22, 2026, from [Link]

-

SciVision Publishers. (2022, September 10). Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. Retrieved January 22, 2026, from [Link]

-

MDPI. (2023, May 6). Tuning of the Electrostatic Potentials on the Surface of the Sulfur Atom in Organic Molecules: Theoretical Design and Experimental Assessment. Retrieved January 22, 2026, from [Link]

-

MDPI. (n.d.). Reduction of Nitroaromatic Compounds on the Surface of Metallic Iron: Quantum Chemical Study. Retrieved January 22, 2026, from [Link]

-

Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved January 22, 2026, from [Link]

-

MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conformations of Biphenyls. Retrieved January 22, 2026, from [Link]

-

Scholars Middle East Publishers. (2025, October 17). Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing. Retrieved January 22, 2026, from [Link]

-

MDPI. (2024, June 26). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. Retrieved January 22, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Density functional theory study of bulk properties of transition metal nitrides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. scivisionpub.com [scivisionpub.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 9. Reduction of Nitroaromatic Compounds on the Surface of Metallic Iron: Quantum Chemical Study [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Foreword: Unveiling the Electronic Architecture of a Classic Push-Pull Chromophore

An In-depth Technical Guide to the Electronic Properties of 4'-(Methylthio)-4-nitrobiphenyl

In the landscape of molecular electronics and functional materials, the design of molecules with tailored electronic properties is paramount. Among the most effective strategies is the creation of "push-pull" systems, where electron-donating and electron-withdrawing moieties are linked through a π-conjugated bridge. 4'-(Methylthio)-4-nitrobiphenyl (MTNB) stands as a quintessential example of this molecular architecture. The electron-rich methylthio (-SCH₃) group serves as the "push" component, while the electron-deficient nitro (-NO₂) group acts as the "pull." This strategic arrangement induces a significant intramolecular charge transfer (ICT) character, bestowing upon the molecule a unique set of electronic and optical properties.

This guide provides a comprehensive exploration of the electronic landscape of MTNB. We will move from its rational synthesis to a multi-faceted characterization, integrating both empirical and theoretical methodologies. The objective is not merely to present data, but to elucidate the causal relationships between molecular structure, experimental observables, and predicted quantum chemical parameters. For researchers in materials science and drug development, a deep understanding of these principles is the bedrock for innovation.

Molecular Design and Synthesis: A Suzuki Coupling Approach

The biphenyl scaffold of MTNB provides a robust and electronically communicative bridge between the donor and acceptor groups. To construct this targeted molecule with high regioselectivity and yield, the Palladium-catalyzed Suzuki coupling reaction is the method of choice. This protocol is a cornerstone of modern organic synthesis due to its functional group tolerance and mild reaction conditions.

The logical disconnection for MTNB points to two key synthons: a boronic acid derivative of the donor portion and a halogenated version of the acceptor portion. This choice is deliberate; 4-(methylthio)phenylboronic acid is a commercially available and stable precursor, while 1-bromo-4-nitrobenzene provides an activated site for the cross-coupling reaction.

Experimental Protocol: Synthesis of 4'-(Methylthio)-4-nitrobiphenyl

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert nitrogen atmosphere, dissolve 4-(methylthio)phenylboronic acid (1.0 eq), 1-bromo-4-nitrobenzene (1.05 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 eq) in a 2:1 mixture of toluene and ethanol.

-

Base Addition: To the stirring mixture, add an aqueous solution of 2 M sodium carbonate (Na₂CO₃) (3.0 eq). The biphasic mixture is crucial for the catalytic cycle, facilitating the transmetalation step.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 85-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 4'-(methylthio)-4-nitrobiphenyl as a solid.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Figure 1: Synthetic workflow for 4'-(methylthio)-4-nitrobiphenyl via Suzuki coupling.

Spectroscopic Properties and Solvatochromism

The electronic structure of MTNB is dominated by a strong intramolecular charge-transfer (ICT) from the highest occupied molecular orbital (HOMO), localized on the electron-donating methylthio-phenyl moiety, to the lowest unoccupied molecular orbital (LUMO), centered on the electron-withdrawing nitro-phenyl moiety. This ICT transition is readily probed using UV-Visible spectroscopy.

A key feature of such push-pull systems is solvatochromism , the change in the color of a solution with a change in solvent polarity.[1] The excited state of MTNB has a significantly larger dipole moment than its ground state due to the charge separation upon photoexcitation. Polar solvents will stabilize this charge-separated excited state more effectively than the ground state, leading to a lower energy transition and a bathochromic (red) shift in the absorption maximum (λmax).[2]

Experimental Protocol: Solvatochromism Study by UV-Vis Spectroscopy

-

Stock Solution Preparation: Prepare a concentrated stock solution of MTNB in a volatile, miscible solvent like dichloromethane (DCM) (e.g., 1 mM).

-

Solvent Series: Select a series of solvents with a wide range of polarities (e.g., Hexane, Toluene, Dichloromethane, Acetone, Acetonitrile, Methanol, Water).

-

Sample Preparation: For each solvent, prepare a dilute solution (e.g., 10 µM) by adding a small, fixed volume of the stock solution to a 3 mL cuvette and diluting with the solvent of interest. This ensures the concentration is consistent across all samples.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of 250-600 nm, using the pure solvent as a blank.

-

Data Analysis: Identify the λmax of the lowest energy ICT band for each solvent.

-

Correlation Plot: Plot the transition energy (ET, in kcal/mol, calculated as ET = 28591/λmax) against a solvent polarity scale, such as the Dimroth-Reichardt ET(30) parameter, to visualize the solvatochromic effect.

Data Presentation: Solvatochromic Shift of MTNB

| Solvent | Dielectric Constant (ε) | λmax of ICT Band (nm) |

| Hexane | 1.88 | ~330 |

| Toluene | 2.38 | ~345 |

| Dichloromethane | 8.93 | ~365 |

| Acetone | 20.7 | ~375 |

| Acetonitrile | 37.5 | ~380 |

| Methanol | 32.7 | ~385 |

Note: Data are representative values based on typical behavior of similar nitro-aromatic compounds.[2][3]

Figure 2: Energy diagram illustrating the solvatochromic effect on the ICT transition.

Electrochemical Behavior and Frontier Orbital Energies

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of a molecule. For MTNB, CV allows for the direct measurement of the potentials at which it is oxidized (loses an electron) and reduced (gains an electron). These potentials are directly related to the energies of the frontier molecular orbitals, the HOMO and LUMO, respectively.[4]

-

The oxidation potential (Eox) corresponds to the removal of an electron from the HOMO. A less positive Eox indicates a higher energy HOMO, making the molecule easier to oxidize.

-

The reduction potential (Ered) corresponds to the addition of an electron to the LUMO. A less negative Ered indicates a lower energy LUMO, making the molecule easier to reduce.

The difference between the onset of the first oxidation and reduction peaks provides an electrochemical estimate of the HOMO-LUMO gap.

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Preparation: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, degassed electrochemical solvent like acetonitrile or dichloromethane.

-

Analyte Solution: Dissolve the MTNB sample in the electrolyte solution to a final concentration of approximately 1 mM.

-

Electrochemical Cell Setup: Assemble a three-electrode cell:

-

Working Electrode: Glassy Carbon or Platinum disk.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

-

Ferrocene Calibration: Record the cyclic voltammogram of ferrocene (Fc/Fc⁺ couple) under the same conditions. This serves as an internal standard to reference the potentials against a known value.

-

Data Acquisition: Purge the analyte solution with nitrogen or argon for 10-15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by sweeping the potential from an initial value (e.g., 0 V) towards positive potentials to observe oxidation, and then towards negative potentials to observe reduction.

-

Data Analysis: Determine the half-wave potentials (E₁/₂) for the oxidation and reduction events. Estimate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the Fc/Fc⁺ couple (assuming E₁/₂(Fc/Fc⁺) = 0 V vs. a standard potential, and its HOMO energy is -4.8 eV):

-

EHOMO (eV) = -[Eoxonset vs Fc/Fc⁺ + 4.8]

-

ELUMO (eV) = -[Eredonset vs Fc/Fc⁺ + 4.8]

-

Data Presentation: Electrochemical and Derived Properties

| Parameter | Value | Significance |

| Oxidation Potential (Eox, onset) | ~ +1.4 V vs Fc/Fc⁺ | Corresponds to electron removal from HOMO (on -SCH₃ moiety) |

| Reduction Potential (Ered, onset) | ~ -1.1 V vs Fc/Fc⁺ | Corresponds to electron addition to LUMO (on -NO₂ moiety)[4] |

| EHOMO (calculated) | ~ -6.2 eV | Energy of the highest occupied molecular orbital |

| ELUMO (calculated) | ~ -3.7 eV | Energy of the lowest unoccupied molecular orbital |

| Electrochemical Gap (ΔEelectrochem) | ~ 2.5 eV | Estimated energy for the first electronic transition |

Note: Potential values are illustrative and based on related nitroaromatic and thioether compounds.[4]

Theoretical Modeling with Density Functional Theory (DFT)

To gain deeper insight into the electronic structure, we complement experimental data with quantum chemical calculations. Density Functional Theory (DFT) is a robust computational method for predicting molecular geometries, orbital energies, and electronic properties.[5][6] For MTNB, DFT calculations can visualize the spatial distribution of the HOMO and LUMO and provide a theoretical value for the HOMO-LUMO energy gap (ΔEgap), which is a critical parameter governing the molecule's reactivity and optical properties.[7][8]

Computational Workflow: DFT Analysis

-

Structure Optimization: The molecular geometry of MTNB is first optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP with a basis set such as 6-311G(d,p).[8][9]

-

Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: A single-point energy calculation is then run to determine the molecular orbital energies (EHOMO and ELUMO).

-

Property Calculation: From the calculation output, various electronic properties are extracted, including the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), dipole moment, and molecular electrostatic potential map.

-

Visualization: The HOMO and LUMO isosurfaces are plotted to visualize their distribution across the molecule.

DFT Results and Interpretation

DFT calculations invariably confirm the push-pull nature of MTNB. The HOMO is predominantly localized on the electron-donating 4'-(methylthio)phenyl ring, while the LUMO is concentrated on the electron-withdrawing 4-nitrophenyl ring. This spatial separation of the frontier orbitals is the hallmark of an efficient ICT system and is the underlying reason for its interesting optical and electronic properties.[5]

| Parameter | DFT Calculated Value | Interpretation |

| EHOMO | ~ -6.4 eV | Consistent with an electron-rich thioether moiety |

| ELUMO | ~ -3.5 eV | Consistent with an electron-poor nitro moiety |

| HOMO-LUMO Gap (ΔEgap) | ~ 2.9 eV | Correlates with the energy of the ICT absorption band |

| Ground State Dipole Moment (μ) | ~ 7-8 Debye | Indicates significant ground-state charge polarization |

Note: Values are representative for a DFT/B3LYP/6-311G(d,p) level of theory.

Figure 3: A generalized workflow for the DFT analysis of molecular electronic properties.

Implications for Nonlinear Optics (NLO)

The pronounced ICT character, large change in dipole moment upon excitation, and relatively small HOMO-LUMO gap make MTNB a promising candidate for nonlinear optical (NLO) applications.[10][11] NLO materials are crucial for technologies like optical switching and frequency conversion. The key molecular parameter for second-order NLO activity is the first hyperpolarizability (β). For push-pull molecules, β is strongly dependent on the efficiency of the charge transfer. The electronic properties detailed in this guide—a strong donor-acceptor pair, a conjugated bridge, and significant solvatochromism—are all indicators of a potentially large β value, making MTNB and its derivatives attractive targets for further NLO materials research.[12][13]

Conclusion

4'-(Methylthio)-4-nitrobiphenyl is a model system that elegantly demonstrates the principles of molecular engineering for tailored electronic properties. Through a combination of targeted synthesis, spectroscopic investigation, electrochemical analysis, and computational modeling, we have constructed a cohesive picture of its electronic architecture. The strong intramolecular charge transfer from the methylthio donor to the nitro acceptor governs its solvatochromic behavior, defines its redox potentials, and results in a well-defined HOMO-LUMO energy gap. This comprehensive understanding not only validates the fundamental concepts of push-pull systems but also provides a robust framework for designing next-generation functional organic materials for applications ranging from molecular sensors to nonlinear optics.

References

- ResearchGate. (n.d.). Figure 3. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl...

-

Wiley Online Library. (n.d.). Electrochemical Reduction of 4‐Nitrobenzyl Phenyl Thioether for Activation and Capture of CO2. Retrieved from [Link]

-

ResearchGate. (n.d.). HOMO and LUMO energies along with HOMO-LUMO energy gap of products 4a-g. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The energies of HOMO, LUMO, and the gap between HOMO and LUMO. All the... Retrieved from [Link]

-

PubMed. (2015, August 21). Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes. Retrieved from [Link]

-